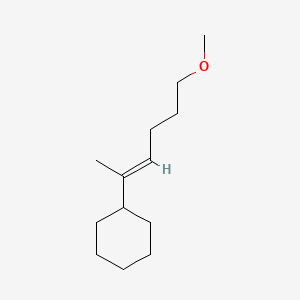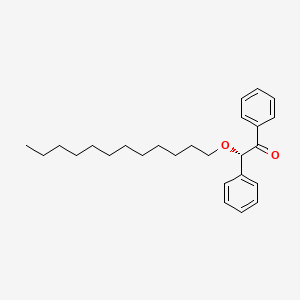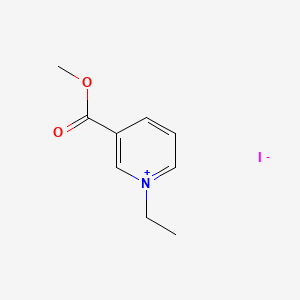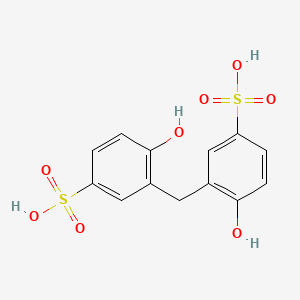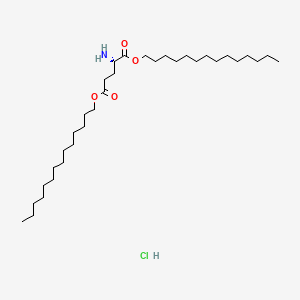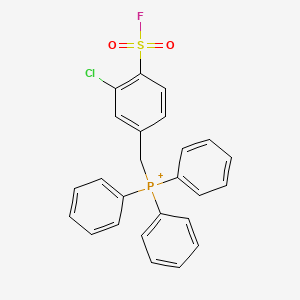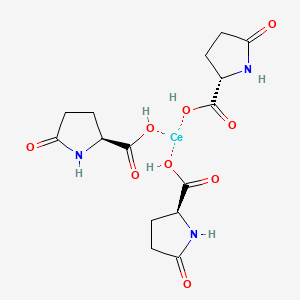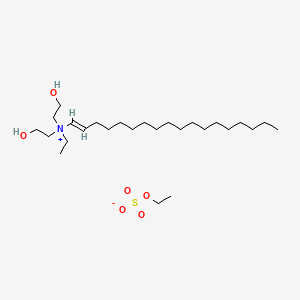
Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate is a quaternary ammonium compound with the molecular formula C26H55NO6S and a molecular weight of 509.783 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Octadecenylamine, ethylene oxide, and ethyl sulfate.
Reaction: Octadecenylamine reacts with ethylene oxide to form Ethylbis(2-hydroxyethyl)octadecenylamine.
Quaternization: The resulting amine is then quaternized with ethyl sulfate to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous or batch processing, depending on the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate involves its ability to interact with lipid membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis and solubilization of membrane proteins. This interaction is facilitated by the compound’s hydrophobic tail and hydrophilic head, which enable it to integrate into lipid membranes and alter their structure.
Comparación Con Compuestos Similares
Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium bromide (CTAB): Similar surfactant properties but different alkyl chain length and counterion.
Benzalkonium chloride: Commonly used as a disinfectant and preservative, with a different alkyl chain structure.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with a shorter alkyl chain and different applications.
The uniqueness of this compound lies in its specific alkyl chain length and functional groups, which confer distinct surfactant properties and applications.
Propiedades
Número CAS |
97692-50-7 |
|---|---|
Fórmula molecular |
C26H55NO6S |
Peso molecular |
509.8 g/mol |
Nombre IUPAC |
ethyl-bis(2-hydroxyethyl)-[(E)-octadec-1-enyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C24H50NO2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2,21-23-26)22-24-27;1-2-6-7(3,4)5/h19-20,26-27H,3-18,21-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b20-19+; |
Clave InChI |
IIUGOWZJKNQDAX-RZLHGTIFSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCC/C=C/[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCCC=C[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


